2,2,5,5-Tetramethyl-4-(pyrrolidin-2-YL)oxolan-3-one
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Overview
Description
2,2,5,5-Tetramethyl-4-(pyrrolidin-2-YL)oxolan-3-one is a chemical compound that features a pyrrolidine ring fused with an oxolanone structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-4-(pyrrolidin-2-YL)oxolan-3-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-4-(pyrrolidin-2-YL)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5,5-Tetramethyl-4-(pyrrolidin-2-YL)oxolan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-4-(pyrrolidin-2-YL)oxolan-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-4-(pyrrolidin-2-YL)oxolan-3-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Oxolanone derivatives: Compounds with the oxolanone moiety also show comparable reactivity and applications. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-4-pyrrolidin-2-yloxolan-3-one |
InChI |
InChI=1S/C12H21NO2/c1-11(2)9(8-6-5-7-13-8)10(14)12(3,4)15-11/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
UOELZXYIJPEPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C(O1)(C)C)C2CCCN2)C |
Origin of Product |
United States |
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